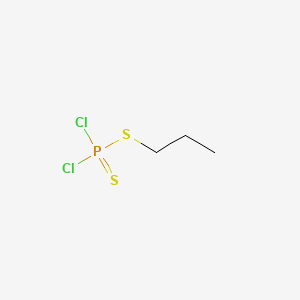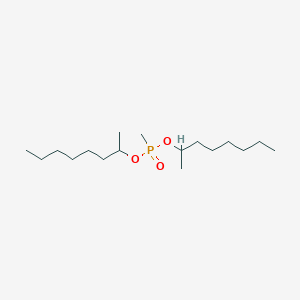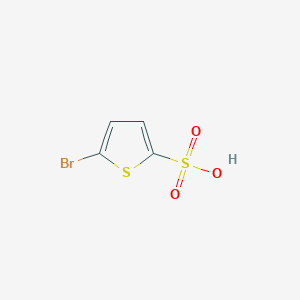
Phosphorodichloridodithioic acid, propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorodichloridodithioic acid, propyl ester is synthesized by reacting phosphorus trichloride with propyl mercaptan in the presence of iodine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and propyl mercaptan are combined under specific temperature and pressure conditions. The presence of iodine as a catalyst facilitates the reaction, leading to the formation of the desired ester .
Análisis De Reacciones Químicas
Types of Reactions: Phosphorodichloridodithioic acid, propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various organophosphorus derivatives
Aplicaciones Científicas De Investigación
Phosphorodichloridodithioic acid, propyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, which are important in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of pesticides and other agrochemicals, contributing to agricultural productivity
Mecanismo De Acción
The mechanism of action of phosphorodichloridodithioic acid, propyl ester involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Phosphorodichloridodithioic acid, propyl ester can be compared with other similar compounds, such as:
- Phosphorodichloridodithioic acid, ethyl ester
- Phosphorodichloridodithioic acid, butyl ester
- Phosphorodichloridodithioic acid, isopropyl ester
Uniqueness: this compound is unique due to its specific alkyl group (propyl), which influences its reactivity and properties. The propyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its ethyl, butyl, and isopropyl counterparts .
Propiedades
Número CAS |
5390-61-4 |
|---|---|
Fórmula molecular |
C3H7Cl2PS2 |
Peso molecular |
209.1 g/mol |
Nombre IUPAC |
dichloro-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H7Cl2PS2/c1-2-3-8-6(4,5)7/h2-3H2,1H3 |
Clave InChI |
LYNQYRBGWINIFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(=S)(Cl)Cl |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)




![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)



